

A Comprehensive Technical Guide to **trans-2-Hexenal**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ***trans-2-Hexenal***

Cat. No.: **B146799**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **trans-2-Hexenal**, a volatile organic compound with significant roles in plant biology and potential applications in various scientific fields. This document details its chemical properties, synthesis, experimental protocols, and biological signaling pathways.

Core Chemical and Physical Properties

trans-2-Hexenal, also known as leaf aldehyde, is an unsaturated aldehyde responsible for the characteristic smell of freshly cut grass and green leaves.^[1] Its chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	6728-26-3	[2] [3] [4] [5] [6]
Molecular Formula	C ₆ H ₁₀ O	[3] [4] [7]
Molecular Weight	98.14 g/mol	[3] [4] [6] [7] [8]
Appearance	Clear, pale yellow to light yellow-orange liquid	[1] [3] [4] [7]
Odor	Green, leafy, herbal, fruity	[1] [9]
Boiling Point	146 °C	[3]
Density	0.841 - 0.848 g/cm ³	[1] [7]
Solubility	Very slightly soluble in water; soluble in propylene glycol and most fixed oils.	[7]
Flash Point	43 °C	[3]
Vapor Pressure	6.6 mmHg	[1] [7]

Experimental Protocols

Detailed methodologies for key experiments involving **trans-2-Hexenal** are provided below.

Synthesis of trans-2-Hexenal

A common method for synthesizing **trans-2-Hexenal** involves the oxidation of trans-2-hexen-1-ol. An alternative, industrial-scale process utilizes n-butyraldehyde and vinyl ethyl ether as starting materials.

Protocol: Synthesis from n-Butyraldehyde and Vinyl Ethyl Ether[\[5\]](#)

- Cyclization:
 - Add an acidic ionic liquid catalyst, such as [(CH₂)₃SO₃HMIM][HSO₄] or [(CH₂)₃SO₃HMIM][CF₃SO₃], to a reaction vessel. The catalyst amount should be 0.1-5% of the total weight of the vinyl ethyl ether.

- Prepare a mixed solution of n-butyraldehyde and vinyl ethyl ether with a molar ratio between 2:1 and 5:1.
- Slowly add the mixed solution to the reaction vessel at a temperature of 0-25 °C.
- After the addition is complete, heat the system to 20-45 °C and stir for 1-6 hours.
- Following the reaction, perform reduced pressure distillation to obtain the cyclized intermediate A.
- Hydrolysis:
 - Add a dilute sulfuric acid aqueous solution (0.5-25% mass concentration) and the intermediate A to a reaction vessel equipped with a reflux oil-water layering device. The weight ratio of the dilute sulfuric acid solution to intermediate A should be between 0.2:1 and 2:1.
 - Heat the mixture and distill at normal pressure for 4-48 hours.
 - Collect the oil layer, which is the crude **trans-2-Hexenal** product.
- Purification:
 - Rectify the crude product at normal pressure to remove low boiling point impurities.
 - Perform vacuum rectification on the remaining mixture to obtain pure **trans-2-Hexenal**.

Determination of Antifungal Activity

The antifungal properties of **trans-2-Hexenal** can be assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Protocol: MIC and MFC Determination against *Botrytis cinerea*[\[2\]](#)

- Culture Preparation: Prepare a spore suspension of *Botrytis cinerea* in a suitable broth, such as Potato Dextrose Broth (PDB).
- Serial Dilution: Prepare a series of dilutions of **trans-2-Hexenal**.

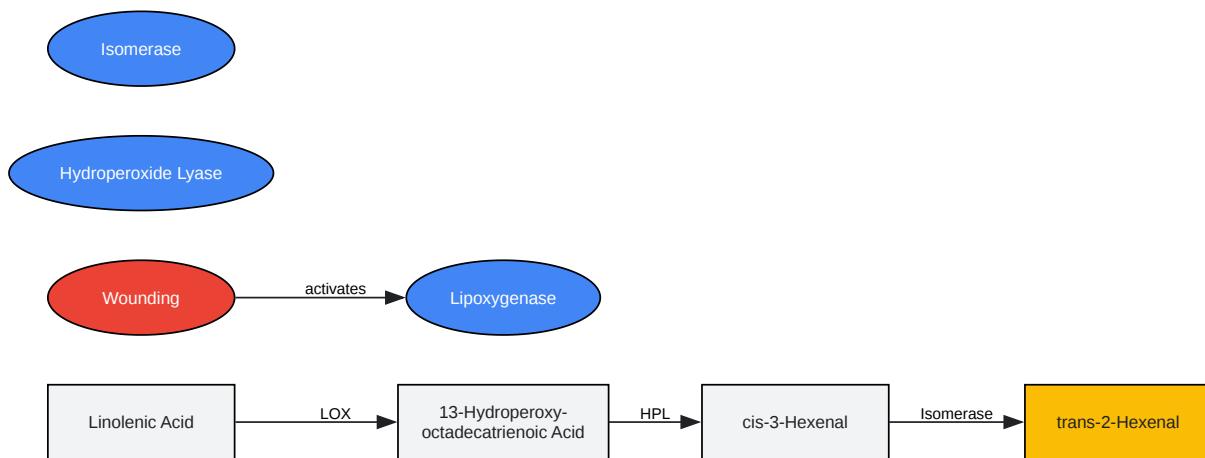
- Inoculation: Inoculate a set of fresh Potato Dextrose Agar (PDA) plates with the *B. cinerea* spore suspension.
- Treatment: Expose the inoculated plates to different concentrations of **trans-2-Hexenal** vapor in a sealed environment. A control group with no exposure to the compound should be included.
- Incubation: Incubate the plates at $28 \pm 2^{\circ}\text{C}$ for 72 hours.
- MIC Determination: The MIC is the lowest concentration of **trans-2-Hexenal** that completely inhibits the visible growth of the fungus.
- MFC Determination: To determine the MFC, take aliquots from the plates showing no growth and subculture them on fresh PDA plates without **trans-2-Hexenal**. The MFC is the lowest concentration that prevents any growth on the new plates, indicating that more than 99.5% of the initial inoculum has been killed.

Analysis by Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID)

This method is suitable for the quantitative analysis of **trans-2-Hexenal** in various matrices, such as food samples.

Protocol: HS-GC-FID Analysis[\[10\]](#)

- Sample Preparation: Place a known amount of the sample into a headspace vial.
- HS-GC-FID System Parameters:
 - Oven Program: Start at 40°C , hold for 6 minutes, then ramp to 100°C at $10^{\circ}\text{C}/\text{min}$. Subsequently, ramp to 250°C at $50^{\circ}\text{C}/\text{min}$ and hold for 5 minutes.
 - Inlet Temperature: 240°C .
 - Detector Temperature: 250°C .
 - Carrier Gas (N_2): $1.5 \text{ mL}/\text{min}$.

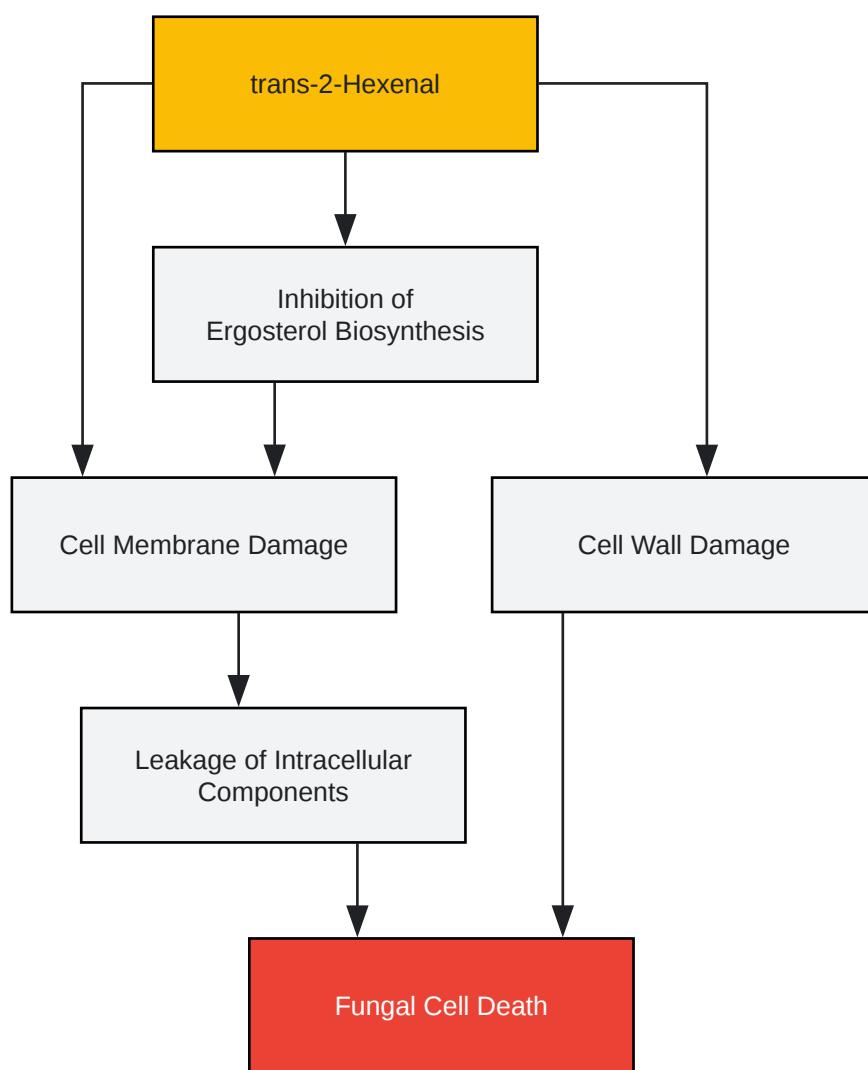

- Make-up Gas (N₂): 8.5 mL/min.
- FID Gases: H₂ at 40.0 mL/min and synthetic air at 400.0 mL/min.
- Identification and Quantification: Identify **trans-2-Hexenal** by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Quantify the concentration using a calibration curve prepared from standards of known concentrations.

Signaling Pathways and Mechanisms of Action

trans-2-Hexenal plays a crucial role as a signaling molecule in plant defense and exhibits antifungal properties through specific mechanisms.

Biosynthesis of **trans-2-Hexenal** in Wounded Plants

In response to physical damage, plants initiate a signaling cascade that leads to the production of green leaf volatiles, including **trans-2-Hexenal**. This pathway involves the enzymes lipoxygenase (LOX) and hydroperoxide lyase (HPL).[\[11\]](#)

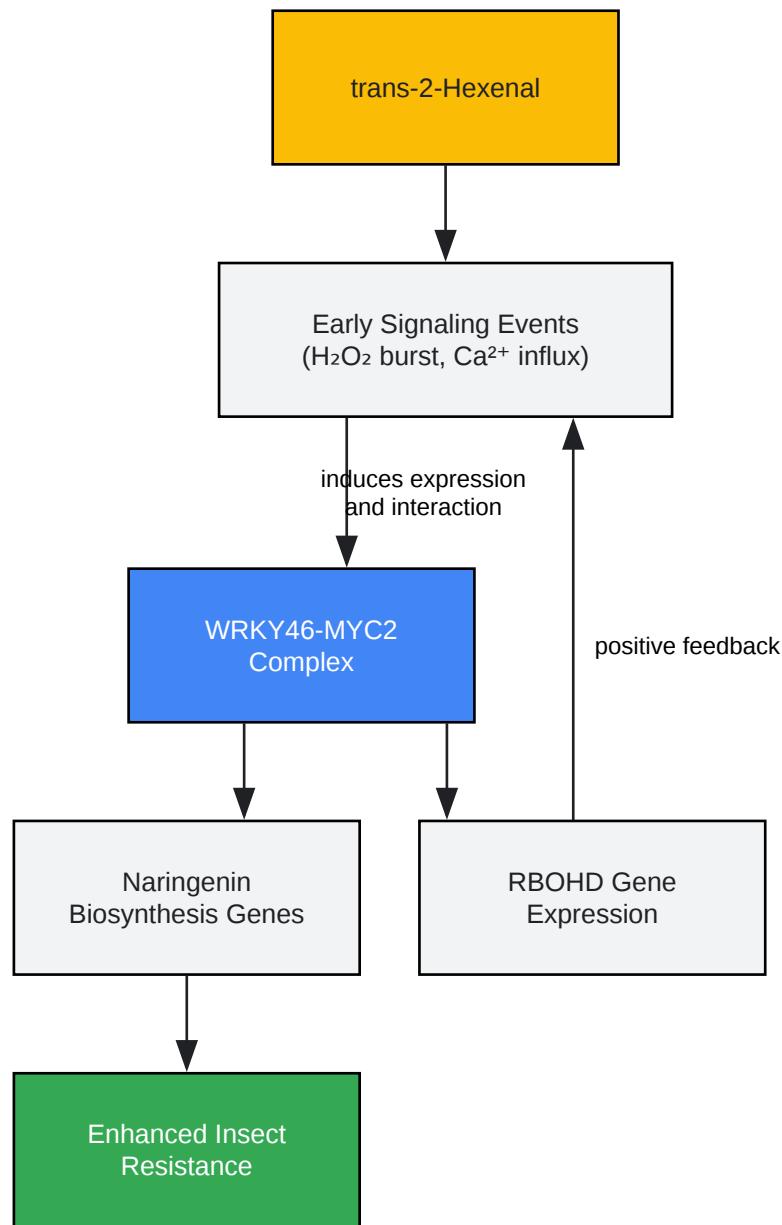


[Click to download full resolution via product page](#)

Caption: Biosynthesis of **trans-2-Hexenal** in response to wounding.

Antifungal Mechanism of Action

trans-2-Hexenal exhibits potent antifungal activity against various pathogens, such as *Botrytis cinerea* and *Geotrichum citri-aurantii*. Its primary mechanism involves the disruption of the fungal cell membrane and wall.[\[2\]](#)[\[3\]](#)[\[12\]](#)


[Click to download full resolution via product page](#)

Caption: Antifungal mechanism of **trans-2-Hexenal**.

Plant Defense Signaling Pathway

As a volatile organic compound, **trans-2-Hexenal** can act as an airborne signal to induce defense responses in neighboring plants. In *Arabidopsis*, it triggers a signaling cascade

involving the transcription factors WRKY46 and MYC2, leading to the production of defense-related compounds.[7][13]

[Click to download full resolution via product page](#)

Caption: E-2-hexenal-induced defense signaling in Arabidopsis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Antifungal mechanism of (E)-2-hexenal against Botrytis cinerea growth revealed by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Mechanisms of trans-2-Hexenal on the Growth of Geotrichum citri-aurantii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN108752177B - Method for synthesizing trans-2-hexenal - Google Patents [patents.google.com]
- 6. US3839457A - Process for the preparation of 2-hexenal - Google Patents [patents.google.com]
- 7. chinbullbotany.com [chinbullbotany.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (E)-2-hexenal, 6728-26-3 [thegoodscentscompany.com]
- 10. scielo.br [scielo.br]
- 11. Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The WRKY46–MYC2 module plays a critical role in E-2-hexenal-induced anti-herbivore responses by promoting flavonoid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to trans-2-Hexenal]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146799#trans-2-hexenal-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b146799#trans-2-hexenal-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com